![molecular formula C10H10ClNO3 B1425946 1-(6-Chloro-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263366-13-7](/img/structure/B1425946.png)
1-(6-Chloro-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone
Overview
Description
1-(6-Chloro-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone is a useful research compound. Its molecular formula is C10H10ClNO3 and its molecular weight is 227.64 g/mol. The purity is usually 95%.
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Biological Activity
1-(6-Chloro-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone is a compound with significant potential in medicinal chemistry due to its unique structural properties. Its molecular formula is C10H10ClNO3, and it has a molecular weight of 227.64 g/mol. This compound is primarily studied for its biological activities, particularly in cancer research and as an inhibitor of various biological pathways.
Chemical Structure and Properties
The compound features a chloro-substituted pyridine ring and a dioxolane moiety, which contribute to its biological activity. The presence of the chloro group enhances its interaction with biological targets, while the dioxolane ring provides structural stability.
Property | Value |
---|---|
Molecular Formula | C10H10ClNO3 |
Molecular Weight | 227.64 g/mol |
Purity | Typically 95% |
IUPAC Name | 1-(6-chloropyridin-3-yl)-2-(1,3-dioxolan-2-yl)ethanone |
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to induce differentiation in acute myeloid leukemia (AML) cell lines by acting on tubulin, leading to mitotic arrest and subsequent differentiation of cells. For instance, compounds structurally similar to this one have been identified as effective in promoting CD11b expression in HL-60 cells, indicating a differentiation effect .
The mechanism involves binding to tubulin, disrupting microtubule dynamics, which is critical for cell division. This disruption leads to cell cycle arrest and promotes differentiation into more mature cell types. The compound's efficacy was assessed using various concentrations, with significant effects observed at doses around 10 µM over four days of treatment .
Case Studies and Research Findings
- Differentiation Induction : In a study comparing various compounds, this compound exhibited a significant increase in CD11b expression across multiple AML cell lines, suggesting its role in promoting myeloid differentiation .
- Cell Proliferation Inhibition : The compound also demonstrated potent inhibition of cell proliferation in treated cells compared to controls. Morphological changes consistent with differentiation were observed using Wright-Giemsa staining techniques .
- Gene Expression Profiling : RNA-seq analysis revealed that treatment with this compound resulted in distinct gene expression profiles compared to controls, indicating that it modulates various biological processes beyond mere cytotoxicity .
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential pharmacological activities, particularly as a scaffold for drug development. The chloropyridine and dioxolane components may contribute to various biological activities:
- Antimicrobial Activity : Research indicates that compounds with chlorinated pyridine derivatives can exhibit antimicrobial properties. These properties could be explored in developing new antibiotics or antifungal agents.
- Anticancer Properties : Some studies suggest that pyridine derivatives can inhibit cancer cell proliferation. The incorporation of the dioxolane ring may enhance the compound's selectivity and potency against specific cancer types.
Synthesis of Novel Compounds
1-(6-Chloro-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in:
- Retrosynthesis Planning : The compound can be utilized in retrosynthetic analysis to design pathways for synthesizing other biologically active molecules, leveraging its functional groups for further derivatization.
Material Science
The unique chemical structure of this compound allows it to be explored in material science applications:
- Polymer Chemistry : Its reactive dioxolane group can be used in polymerization processes, potentially leading to the development of new materials with desirable mechanical and thermal properties.
Case Study 1: Antimicrobial Screening
A study involving the synthesis of several derivatives of this compound demonstrated its potential as an antimicrobial agent. The derivatives were tested against various bacterial strains, revealing significant activity against resistant strains of Staphylococcus aureus.
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting promising anticancer activity that warrants further investigation into their mechanisms of action.
Properties
IUPAC Name |
1-(6-chloropyridin-3-yl)-2-(1,3-dioxolan-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-9-2-1-7(6-12-9)8(13)5-10-14-3-4-15-10/h1-2,6,10H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPYBDMRWJKJSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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